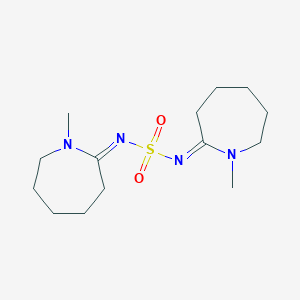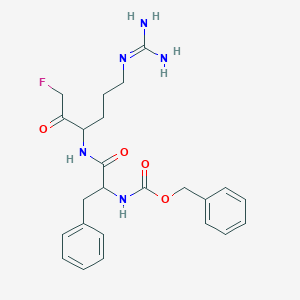
Soladulcoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soladulcoside A is a naturally occurring sweetener that is extracted from the fruits of Solanum dulcamara, also known as bittersweet nightshade. It is a glycoside compound that has been found to be 300 times sweeter than sucrose. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its natural origin and low-calorie content.
Mecanismo De Acción
Soladulcoside A works by binding to the sweet taste receptor on the tongue. This receptor is responsible for detecting sweet tastes in food. When Soladulcoside A binds to the receptor, it sends a signal to the brain that a sweet taste has been detected. Unlike sugar, Soladulcoside A is not metabolized by the body and does not contribute to the calorie intake.
Biochemical and Physiological Effects:
Soladulcoside A has been found to have no significant effect on blood glucose levels in humans. It is also safe for consumption by individuals with diabetes. Soladulcoside A has been found to have antioxidant properties and may have potential as an anti-inflammatory agent. It has also been found to have a positive effect on gut microbiota.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Soladulcoside A is a promising alternative to artificial sweeteners and sugar in lab experiments due to its low-calorie content and natural origin. It is also safe for consumption by humans and has no reported side effects. However, the high cost of extraction and purification may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for Soladulcoside A research. One area of research is the development of Soladulcoside A as a natural sweetener in food and beverage products. Another area of research is the potential use of Soladulcoside A as an anti-inflammatory agent and for its antioxidant properties. Further studies are also needed to understand the mechanism of action and long-term effects of Soladulcoside A on human health.
Métodos De Síntesis
Soladulcoside A is extracted from the fruits of Solanum dulcamara. The extraction process involves crushing the fruit and soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated to obtain Soladulcoside A in a crystalline form. The purity of Soladulcoside A can be improved by further purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Soladulcoside A has been extensively studied for its potential as a natural sweetener. It has been found to be safe for human consumption and has no reported side effects. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its low-calorie content. It is also being studied for its potential as an anti-inflammatory agent and for its antioxidant properties.
Propiedades
Número CAS |
137031-53-9 |
|---|---|
Nombre del producto |
Soladulcoside A |
Fórmula molecular |
C39H62O15 |
Peso molecular |
770.9 g/mol |
Nombre IUPAC |
(1R,2S,3R,3'R,4R,5'S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
Clave InChI |
BVALVRBXQYLPOW-PDVVVGIASA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES canónico |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Sinónimos |
3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)


![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)
![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)